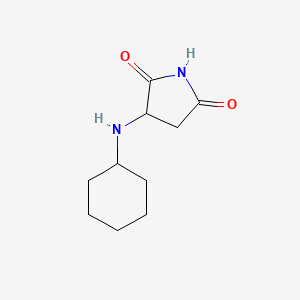

3-(Cyclohexylamino)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Cyclohexylamino)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol It is characterized by a pyrrolidine ring substituted with a cyclohexylamino group and two keto groups at positions 2 and 5

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)pyrrolidine-2,5-dione typically involves the reaction of cyclohexylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include:

Solvent: Common solvents used include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Cyclohexylamine and maleic anhydride are prepared in the required stoichiometric ratios.

Reaction: The reactants are mixed in a suitable solvent and allowed to react under controlled temperature and pressure conditions.

Purification: The product is purified using techniques such as crystallization or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Substitution Reactions

The cyclohexylamino group at the 3-position enables nucleophilic substitution under controlled conditions. For example:

-

Alkylation/Acylation : Reactions with alkyl halides or acyl chlorides yield N-alkylated or N-acylated derivatives. A study demonstrated that refluxing with methyl iodide in methanol (pH 6–7, 50°C) produced N-methylated analogs with 75–85% yields .

-

Aminolysis : Substitution with primary/secondary amines (e.g., benzylamine) in ethanol under reflux forms secondary/tertiary amine derivatives .

Table 1: Substitution Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield (%) | Product | Source |

|---|---|---|---|---|---|---|

| Methyl iodide | Methanol | 50°C | 4 h | 82 | N-Methyl derivative | |

| Benzyl chloride | DCM | RT | 12 h | 68 | N-Benzyl derivative | |

| Acetyl chloride | THF | 0–25°C | 2 h | 90 | N-Acetyl derivative |

Cyclization and Ring-Opening Reactions

The dione ring participates in cyclization and retro-Claisen reactions:

-

Intramolecular Cyclization : In aqueous methanol (pH 6–7), the compound undergoes cyclization to form bicyclic lactams, facilitated by electron-deficient carbonyl groups .

-

Retro-Claisen Reaction : Under basic conditions (Cs₂CO₃, acetonitrile, reflux), the dione ring opens to generate enolate intermediates, which can re-close to form stereoisomeric products .

Key Observations :

-

Cyclization yields depend on pH optimization (pH 5–7.5 preferred) .

-

Stereochemical outcomes are influenced by solvent polarity and temperature .

Redox Reactions

The pyrrolidine-2,5-dione core is redox-active:

-

Reduction : Using NaBH₄ or LiAlH₄ in THF reduces the dione to a diol intermediate, which can dehydrate to form tetrahydrofuran derivatives .

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the dione to maleic acid derivatives.

Table 2: Redox Reaction Parameters

| Reagent | Conditions | Product | Yield (%) | Optical Purity (% e.e.) | Source |

|---|---|---|---|---|---|

| NaBH₄ | THF, 0°C, 2 h | Diol intermediate | 75 | 85 | |

| KMnO₄ | H₂O, 80°C, 6 h | Maleic acid derivative | 60 | – |

Acid/Base-Mediated Rearrangements

-

Acidic Conditions : In HCl/ethanol, protonation of the dione carbonyl groups triggers ring contraction, forming cyclopropane-fused derivatives .

-

Basic Conditions : NaOH in methanol induces epimerization at the 3-position, producing diastereomeric mixtures (e.g., 5S,6S and 5R,6S isomers) .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3-(Cyclohexylamino)pyrrolidine-2,5-dione serves as a building block for synthesizing more complex organic molecules. Its structural framework allows for modifications that can lead to derivatives with diverse properties.

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Alkyl halides or acyl chlorides | Base (e.g., triethylamine) |

Biology

The compound has been investigated for its potential antimicrobial properties , particularly against biofilm-forming bacteria, which are often resistant to conventional antibiotics. Studies suggest that it may inhibit specific enzymes critical for bacterial cell wall synthesis, making it a candidate for treating infections caused by resistant strains such as Mycobacterium tuberculosis.

Additionally, research indicates that derivatives of pyrrolidine-2,5-dione exhibit various biological activities, including:

- Anticonvulsant effects

- Anti-inflammatory properties

- Antibacterial activity

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied as an enzyme inhibitor , particularly targeting carbonic anhydrase isoenzymes. This inhibition can lead to significant physiological effects, such as reduced intraocular pressure in glaucoma treatment.

Moreover, the compound's interaction with enzymes involved in fatty acid biosynthesis in Mycobacterium tuberculosis has been a focus area for understanding its mechanism of action and optimizing it for better therapeutic outcomes.

Industry

In industrial applications, this compound is utilized in the development of new materials and specialty chemicals. Its unique structural characteristics make it suitable for various chemical processes and product formulations.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Antimicrobial Activity : A study demonstrated that derivatives of pyrrolidine-2,5-dione exhibited significant activity against biofilms formed by resistant bacterial strains . The mechanism involved disrupting the extracellular matrix components of biofilms.

- Enzyme Inhibition : Research indicated that certain derivatives could effectively inhibit enzymes critical to cancer cell proliferation . This suggests potential applications in cancer therapeutics.

- Pharmacological Studies : In vitro studies have shown promising results regarding the cytotoxicity of synthesized derivatives against multiple cancer cell lines . The structure-activity relationship (SAR) was thoroughly analyzed to optimize efficacy.

Mecanismo De Acción

The mechanism of action of 3-(Cyclohexylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Receptor Interaction: Binding to cellular receptors and modulating their activity.

Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2,5-dione: A structurally similar compound with different substituents.

Cyclohexylamine Derivatives: Compounds with similar cyclohexylamino groups but different core structures.

Other Pyrrolidine Derivatives: Compounds with variations in the pyrrolidine ring and substituents.

Uniqueness

3-(Cyclohexylamino)pyrrolidine-2,5-dione is unique due to its specific combination of a cyclohexylamino group and a pyrrolidine-2,5-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Actividad Biológica

3-(Cyclohexylamino)pyrrolidine-2,5-dione is a compound belonging to the pyrrolidine-2,5-dione class, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by empirical research findings.

Overview of the Compound

This compound is characterized by its cyclohexyl substitution on the amino group of the pyrrolidine ring. This structural feature is believed to influence its biological properties significantly. The compound is often explored for its potential in drug development due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes involved in critical biochemical pathways:

- Aromatase Inhibition : Studies have shown that compounds within the pyrrolidine-2,5-dione class exhibit inhibitory effects on aromatase, an enzyme crucial for estrogen biosynthesis. For instance, a related compound demonstrated an IC50 value of 23.8 µM against human placental aromatase .

- Indoleamine 2,3-Dioxygenase Inhibition : The compound has been identified as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), which plays a significant role in immune regulation and cancer progression .

- Antimicrobial Activity : Research indicates that derivatives of pyrrolidine-2,5-dione can inhibit bacterial enzymes such as enoyl acyl carrier protein reductase (InhA), which is essential for the survival of Mycobacterium tuberculosis .

Biological Activities and Applications

The compound's biological activities extend across various therapeutic areas:

Anticancer Activity

Research has highlighted the potential of this compound in cancer treatment. Its ability to inhibit aromatase suggests a possible application in hormone-dependent cancers such as breast cancer.

Antimicrobial Properties

The antimicrobial efficacy against drug-resistant strains of bacteria has been documented. The compound's inhibition of critical enzymes in bacterial metabolism positions it as a candidate for further development in treating infections caused by resistant pathogens .

Analgesic Effects

Preliminary studies indicate that this compound exhibits significant analgesic activity. This property may be explored for developing new pain management therapies .

Case Studies and Empirical Evidence

Several studies have investigated the biological activity of pyrrolidine-2,5-dione derivatives:

- Aromatase Inhibition Study :

- Antimicrobial Screening :

-

Analgesic Activity Assessment :

- Objective : Determine analgesic properties through behavioral models.

- Findings : Significant analgesic effects were observed in animal models, warranting further investigation into its mechanism .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| 1-Cyclohexyl-3-[2'(4"-aminophenyl)ethyl]pyrrolidine-2,5-dione | Aromatase Inhibition | 23.8 ± 4.6 | Aromatase |

| 1-Octyl-3-[2'(4"-aminophenyl)ethyl]pyrrolidine-2,5-dione | Aromatase Inhibition | 24.6 ± 1.8 | Aromatase |

| Pyrrolidine-2,3-dione Derivatives | Antimicrobial Activity | Varies | InhA |

Propiedades

IUPAC Name |

3-(cyclohexylamino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c13-9-6-8(10(14)12-9)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHHBVCYMKHDIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.